N-Benzyloxycarbonyl-aspartylphenylalanine
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Overview
Description
N-Benzyloxycarbonyl-aspartylphenylalanine is a compound that belongs to the class of N-protected amino acids. It is commonly used in peptide synthesis and serves as a precursor to various biologically active peptides. This compound is particularly significant in the field of medicinal chemistry due to its role in the synthesis of aspartame, a widely used artificial sweetener .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Benzyloxycarbonyl-aspartylphenylalanine can be synthesized through a multi-step process. One common method involves the reaction of L-aspartic acid with benzyl chloroformate in the presence of sodium hydroxide. The reaction is typically carried out at temperatures ranging from 5°C to 55°C . The resulting product is then purified through crystallization or other suitable methods.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using automated peptide synthesizers. These machines allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of protective groups, such as the benzyloxycarbonyl group, is crucial in preventing unwanted side reactions during the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-Benzyloxycarbonyl-aspartylphenylalanine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to remove the benzyloxycarbonyl protective group, yielding the free amino acid.
Substitution: The compound can participate in substitution reactions where the benzyloxycarbonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Various nucleophiles can be employed to achieve substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include free amino acids, peptides, and other derivatives that retain the core structure of this compound .
Scientific Research Applications
N-Benzyloxycarbonyl-aspartylphenylalanine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex peptides and proteins.
Biology: The compound is employed in studies involving enzyme-substrate interactions and protein folding.
Medicine: It serves as a precursor to aspartame, which is used as a low-calorie sweetener in various food products.
Industry: The compound is utilized in the production of pharmaceuticals and other biologically active compounds .
Mechanism of Action
The mechanism of action of N-Benzyloxycarbonyl-aspartylphenylalanine involves its role as a protected amino acid in peptide synthesis. The benzyloxycarbonyl group protects the amino group of aspartylphenylalanine, preventing unwanted side reactions during peptide bond formation. Once the desired peptide is synthesized, the protective group can be removed under specific conditions, yielding the free peptide .
Comparison with Similar Compounds
Similar Compounds
N-Benzyloxycarbonyl-L-phenylalanine: Similar in structure but lacks the aspartyl group.
N-Benzyloxycarbonyl-L-aspartic acid: Contains the aspartic acid moiety but lacks the phenylalanine group
Uniqueness
N-Benzyloxycarbonyl-aspartylphenylalanine is unique due to its dual functionality, combining both aspartic acid and phenylalanine residues. This dual functionality makes it particularly useful in the synthesis of complex peptides and proteins, offering versatility in various chemical and biological applications .
Properties
CAS No. |
102068-14-4 |
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Molecular Formula |
C21H22N2O7 |
Molecular Weight |
414.4 g/mol |
IUPAC Name |
(3S)-4-[[(1S)-1-carboxy-2-phenylethyl]amino]-4-oxo-3-(phenylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C21H22N2O7/c24-18(25)12-16(23-21(29)30-13-15-9-5-2-6-10-15)19(26)22-17(20(27)28)11-14-7-3-1-4-8-14/h1-10,16-17H,11-13H2,(H,22,26)(H,23,29)(H,24,25)(H,27,28)/t16-,17-/m0/s1 |
InChI Key |
LMNMQXZOEAWPJN-IRXDYDNUSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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